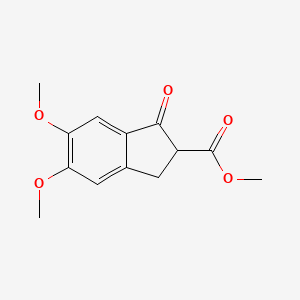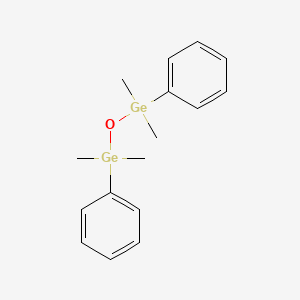
Thallium(I) selenide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thallium(I) selenide is a compound with the chemical formula Tl₂Se. It belongs to the III-VI group of compounds and has a body-centered tetragonal (bct) structure. This compound is known for its quasi-one-dimensional nature, making it a generic example for a series of similar binary and ternary chain-like compounds . This compound is primarily used in semiconductor applications due to its unique electrical properties .
Preparation Methods
Thallium(I) selenide can be prepared using various methods, including chemical vapor deposition, electrochemical deposition, and hot pressing .
Chemical Vapor Deposition (CVD): This is a commonly used method where thallium and selenium compounds are placed in a reaction tube at an appropriate temperature to generate thallium selenide.
Electrochemical Deposition: This method involves the deposition of thallium and selenium ions onto a substrate through an electrochemical process.
Hot Pressing: In this method, thallium and selenium powders are mixed and subjected to high pressure and temperature to form thallium selenide.
Chemical Reactions Analysis
Thallium(I) selenide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Oxidation: this compound can be oxidized to form thallium(III) selenide.
Reduction: It can be reduced back to elemental thallium and selenium.
Substitution: this compound can undergo substitution reactions with halogens to form thallium halides.
Common reagents used in these reactions include sulfuric acid, nitric acid, and hydrochloric acid . The major products formed from these reactions are thallium(III) selenide, elemental thallium, and selenium.
Scientific Research Applications
Thallium(I) selenide has a wide range of scientific research applications :
Chemistry: It is used as a semiconductor material in various chemical processes.
Biology: this compound is used in biological sensors due to its sensitivity to infrared light.
Medicine: It is used in medical imaging devices for radiation detection.
Industry: this compound is used in infrared detectors and bolometers for industrial monitoring and environmental surveys.
Mechanism of Action
The mechanism of action of thallium(I) selenide is primarily based on its semiconducting properties . When exposed to infrared light, its electrical conductivity changes, making it useful in photoresistors and infrared detectors. The molecular targets and pathways involved include the interaction of thallium and selenium ions with the detection medium, leading to the generation of an electrical signal.
Comparison with Similar Compounds
Thallium(I) selenide can be compared with other similar compounds such as thallium(I) sulfide, thallium(I) bromide, and thallium(I) iodide .
Thallium(I) Sulfide: Similar to this compound, thallium(I) sulfide changes its electrical conductivity with exposure to infrared light.
Thallium(I) Bromide: This compound is photosensitive and has poor solubility in water, similar to this compound.
Thallium(I) Iodide: It has a distorted sodium chloride structure and is used in similar applications as this compound.
This compound is unique due to its quasi-one-dimensional structure and its specific use in infrared detection and bolometers.
Properties
CAS No. |
12039-52-0 |
|---|---|
Molecular Formula |
SeTl |
Molecular Weight |
283.35 g/mol |
IUPAC Name |
selanylidenethallium |
InChI |
InChI=1S/Se.Tl |
InChI Key |
AUWJRGNBZGBQPF-UHFFFAOYSA-N |
SMILES |
[Se].[Tl].[Tl] |
Canonical SMILES |
[Se]=[Tl] |
| 15572-25-5 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B3046077.png)






![4-[4-bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B3046089.png)

![2-(Dichloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B3046091.png)

![6-Azaspiro[2.5]octane-5,7-dione](/img/structure/B3046094.png)


